N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound that acts as a potent and orally active phosphodiesterase 4 (PDE4) inhibitor. [] This compound belongs to a class of sulfone analogues derived from earlier PDE4 inhibitors. [] It served as a key precursor in the development of apremilast (also known as Otezla®), a medication approved for the treatment of certain inflammatory conditions like psoriasis and psoriatic arthritis. Apremilast emerged from the exploration of modifications to the phthalimide group of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. []
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. It is classified as a cyclic amide and is noted for its biological activity, particularly as an inhibitor of tumor necrosis factor. This compound has been explored for its therapeutic applications in conditions such as cachexia and endotoxic shock, as well as in the context of retrovirus replication .
The compound is identified by the CAS number 143603-75-2 and has several synonyms that include NSC165998 and CHEMBL1605836. It falls under the category of specialty materials due to its unique chemical structure and properties . The molecular formula is , indicating a substantial complexity in its composition.
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. A common approach includes the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid derivatives with appropriate amine precursors.
One synthetic route may involve the following steps:
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide features a central isoindole moiety linked to a propanamide group and a 3,4-dimethoxyphenyl substituent. This configuration contributes to its biological activity.
The compound's structural formula can be represented as follows:
This indicates that it contains 21 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can participate in various chemical reactions typical of amides and dioxo compounds. These may include:
Reactions involving this compound often require careful control of conditions such as temperature and pH to ensure desired outcomes without degradation of sensitive functional groups .
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide primarily revolves around its role as an inhibitor of tumor necrosis factor. This inhibition can lead to reduced inflammation and modulation of immune responses.
Research indicates that compounds with similar structures exhibit significant activity against inflammatory pathways by blocking specific receptor interactions or downstream signaling cascades involved in cytokine release .
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and boiling point data are critical for handling and application purposes but are not explicitly detailed in available sources.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is primarily investigated for its potential therapeutic applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: